molecular formula C₁₇H₁₆D₆ClN₃O B041703 Metconazole CAS No. 125116-23-6

Metconazole

Cat. No.: B041703
CAS No.: 125116-23-6
M. Wt: 319.8 g/mol
InChI Key: XWPZUHJBOLQNMN-UHFFFAOYSA-N
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Description

Metconazole is a triazole fungicide widely used in agriculture to control a variety of fungal infections on crops such as cereals, fruits, and turf. It was developed in the 1990s and has since become a crucial tool in managing fungal diseases due to its broad-spectrum activity and environmental friendliness .

Mechanism of Action

Target of Action

Metconazole is a highly active triazole fungicide that targets various fungal pathogens of crops . It primarily targets the filamentous fungus Pyricularia oryzae, which causes rice blast . This fungus has long been a major threat to almost all rice-growing areas worldwide .

Mode of Action

This compound interacts with its targets by damaging the cell wall integrity, cell membrane permeability, and even cell viability of P. oryzae, resulting in deformed and shrunken hyphae . It also inhibits key virulence processes of P. oryzae, including conidial germination, germ tube elongation, and appressorium formation .

Biochemical Pathways

The supplementation of this compound in vitro increases fungal sensitivity to different stresses, such as sodium dodecyl sulfate, congo red, sodium chloride, sorbitol, and oxidative stress (H2O2) . This suggests that this compound affects multiple biochemical pathways related to stress response in the fungus.

Pharmacokinetics

It is known that this compound is a lipophilic compound , which suggests that it may have good absorption and distribution properties

Result of Action

The action of this compound leads to a significant reduction in the growth and virulence of P. oryzae. Specifically, it prevents P. oryzae from infecting barley epidermal cells by disturbing appressorium penetration and subsequent invasive hyphae development . Pathogenicity assays indicate a reduction of over 75% in the length of blast lesions in both barley and rice leaves when 10 μg/mL of this compound is applied .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the antifungal activity of this compound against P. oryzae was tested under different stress conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Metconazole can be synthesized through a four-step process involving aldol condensation, dimethylation, hydrogenation, and one-pot triazolation . The process begins with the condensation of cyclopentanone and p-chlorobenzaldehyde to form an exocyclic double bond alpha, beta-unsaturated ketone. This intermediate undergoes methylation, followed by hydrogenation to reduce the double bond. The final step involves the reaction with 1,2,4-triazole to yield this compound .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves the use of readily available raw materials and catalysts to ensure good selectivity and atom economy .

Chemical Reactions Analysis

Types of Reactions: Metconazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur with nucleophiles such as sodium hydroxide.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used to study its structure-activity relationship and improve its efficacy .

Scientific Research Applications

Metconazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tebuconazole
  • Epoxiconazole
  • Propiconazole
  • Hexaconazole

Comparison: Metconazole is unique among triazole fungicides due to its high bioactivity and broad-spectrum efficacy. Unlike some other triazoles, this compound has a lower environmental impact and is effective at lower concentrations .

This compound’s unique properties and versatile applications make it a valuable compound in both agricultural and scientific research. Its development and continued use highlight the importance of innovative solutions in managing crop diseases and ensuring food security.

Biological Activity

Metconazole is a chiral triazole fungicide known for its broad-spectrum antifungal activity. It is primarily used in agricultural settings to control various fungal diseases, including those caused by Fusarium and Pyricularia species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against different fungal pathogens, toxicity profiles, and stereoisomeric effects.

This compound functions primarily as an ergosterol biosynthesis inhibitor . Ergosterol is a crucial component of fungal cell membranes, and by inhibiting its synthesis, this compound disrupts the integrity of these membranes, leading to cell death. This mechanism is similar to that of other triazole fungicides, which target the enzyme lanosterol demethylase (CYP51) involved in ergosterol production .

1. In Vitro Studies

Recent studies have demonstrated this compound's potent antifungal activity against various fungal pathogens:

  • Against Pyricularia oryzae : this compound exhibited strong bioactivity with a significant reduction in conidial germination and germ tube elongation. At concentrations of 10 μg/mL, it reduced lesion lengths on barley and rice leaves by over 75% .
  • Against Fusarium species : this compound showed high efficacy in controlling Fusarium head blight, with varying effectiveness depending on the stereoisomer used. The (1S,5R)-metconazole stereoisomer demonstrated the highest fungicidal activity across different conditions .
Fungal SpeciesConcentration (μg/mL)Efficacy (%)
P. oryzae10>75 (lesion reduction)
Fusarium verticillioides25High (specific data not provided)

2. Field Studies

Field trials have confirmed laboratory findings, indicating that this compound effectively manages fungal infections in crops. For example, studies indicated that this compound significantly reduced the incidence of Fusarium culmorum in wheat crops, supporting its application in agricultural practices .

Toxicity Profiles

This compound's toxicity has been evaluated through various studies focusing on both environmental and human health impacts:

  • Aquatic Toxicity : Research indicates that this compound exhibits enantioselective toxicity towards aquatic organisms such as Daphnia magna, with differences in toxicity levels among its stereoisomers ranging from 2.1 to 2.9 times .
  • Human Health Risks : The U.S. EPA has classified this compound as having potential risks associated with long-term exposure, including liver toxicity at high doses . The compound has been shown to increase liver weight and induce hepatocellular adenomas in animal models.

Case Study 1: Efficacy Against Rice Blast Disease

A study conducted on the antifungal effects of this compound against P. oryzae revealed that treatment with this compound at concentrations of 10 to 50 μg/mL significantly inhibited key virulence processes such as appressorium formation and invasive hyphal development. This research underscores this compound's potential role in integrated pest management strategies for rice cultivation .

Case Study 2: Stereoselective Activity Against Fusarium

In a comparative analysis of the stereoisomers of this compound, it was found that (1S,5R)-metconazole consistently outperformed other isomers in terms of fungicidal activity and inhibition of fumonisin production by Fusarium verticillioides. These findings suggest that selecting specific stereoisomers could enhance efficacy while minimizing environmental impact .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPZUHJBOLQNMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034497
Record name Metconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125116-23-6
Record name Metconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125116-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125116236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentanol, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.390
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.22 g 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane prepared as described in Example 1 (j), 47 mg 1,2,4-triazole and 0.1 g potassium carbonate in 3 ml N-methylpyrrolidone was warmed at 50° C. for 2 hours. A further 0.1 g potassium carbonate was then added, the temperature was raised to 120° C. and the reaction continued overnight at this temperature. The reaction mixture was then partitioned between diethyl ether and water and the organic solution flashed to give 1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-(1,2,4-triazol-1-yl)methylcyclopentane crystallised from petroleum as a single stereoisomer (Isomer A). The conversion yield of Isomer A, corrected for purity, was 72%. The structure of the product was established by n.m.r. spectroscopy. Purity of Isomer A was 90% and Isomer B was not detected.
Name
1-(4-chlorobenzyl)-3,3-dimethyl-2-hydroxy-2-methylsulphonyloxymethylcyclopentane
Quantity
0.22 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( j )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47 mg
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.1 g
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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